molecular formula C19H14N2O5 B2368598 (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide CAS No. 898373-54-1

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide

Cat. No.: B2368598
CAS No.: 898373-54-1
M. Wt: 350.33
InChI Key: CGLOLCVMORYBHT-SOFGYWHQSA-N
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Description

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide is a synthetically designed small molecule that incorporates multiple privileged structures in medicinal chemistry, making it a valuable scaffold for pharmaceutical research and development . The compound features a benzofuran-2-carboxamide core, a motif present in several biologically active compounds and approved drugs . This core is further elaborated at the C3 position with an acrylamido linker connected to a benzo[1,3]dioxole (piperonyl) group . The benzo[1,3]dioxole moiety is a common pharmacophore known to contribute to the bioactivity of various molecules . The presence of the acrylamide group offers a potential vector for covalent binding or additional functionalization, while the carboxamide group provides a site for hydrogen bonding interactions. While the specific biological profile of this compound requires further investigation, its structural features align with compounds explored in neuroscience research. Structurally related acrylamides containing the benzo[1,3]dioxole group have been reported to exhibit activity as KCNQ2 potassium channel openers, which are targets of interest for modulating neuronal excitability . Furthermore, the benzofuran-carboxamide scaffold is a subject of ongoing methodological research, with recent advances enabling efficient synthesis and diversification of such structures through techniques like C-H arylation and transamidation . This compound is supplied for non-human research purposes only. It is intended for use in assay development, screening, and fundamental biochemical research. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c20-19(23)18-17(12-3-1-2-4-13(12)26-18)21-16(22)8-6-11-5-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H2,20,23)(H,21,22)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLOLCVMORYBHT-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed C–H Arylation

A 2020 study demonstrated Pd(II)-catalyzed C–H arylation using 8-aminoquinoline as a directing group to functionalize benzofuran-2-carboxylic acid at the C3 position. Key parameters:

  • Catalyst: Pd(OAc)₂ (10 mol%)
  • Ligand: 8-Aminoqunoline (1.2 equiv)
  • Solvent: Toluene/DMF (4:1)
  • Temperature: 110°C, 24 h
  • Yield: 68–92% for aryl/heteroaryl substituents

This method enables rapid diversification but requires subsequent transamidation to install the carboxamide group.

Cyclization of 2-Hydroxycinnamates

Patent US9315456B2 discloses a cyclization protocol using 2-hydroxycinnamic acid derivatives and ammonium carbamate under acidic conditions:

Benzofuran-2-carboxamide Synthesis:  
1. 2-Hydroxycinnamic acid + EDCl/HOBt → Activated ester  
2. Reaction with NH₄HCO₃ in MeOH/H₂O (3:1)  
3. Acidic cyclization (H₂SO₄, 60°C, 6 h)  
4. Yield: 74–81%  

This method offers scalability but limits C3 functionalization options.

Installation of the (E)-Acrylamido-Piperonyl Moiety

Heck Coupling for (E)-Selective Alkenylation

A 2022 PMC study optimized (E)-selective alkenylation using Brønsted acid-mediated cascade reactions . Adapted for the target compound:

Reaction Conditions:  
- Piperonaldehyde (1.2 equiv)  
- Acrylamide (1.0 equiv)  
- Catalyst: MeSO₃H (20 mol%)  
- Solvent: DCE, 40°C, 12 h  
- Yield: 58% (crude), 49% after chromatography  

Key limitation: Competing Michael addition requires careful stoichiometric control.

Carbodiimide-Mediated Amide Coupling

EvitaChem’s protocol employs EDCl/HOBt for acrylamido bond formation:

Stepwise Assembly:  
1. Benzofuran-2-carboxamide + Acryloyl chloride → Acrylamido intermediate  
2. Piperonylamine (1.5 equiv) in DMF  
3. EDCl (1.2 equiv), HOBt (1.1 equiv), 0°C → RT, 24 h  
4. Yield: 63%  

This method’s reproducibility is well-documented but generates stoichiometric byproducts.

Integrated Synthetic Protocols

Convergent Three-Step Route

Combining methodologies from and:

Step Reaction Conditions Yield
1 Pd-Catalyzed C–H Arylation Pd(OAc)₂, 8-Aminoquinoline, 110°C 85%
2 Transamidation LiHMDS, THF, -78°C → RT 91%
3 EDCl/HOBt Coupling Piperonylacrylic acid, DMF, 24 h 67%

Overall yield : 52% (theoretical maximum 64%).

One-Pot Tandem Approach

Adapting the Birum-Oleksyszyn reaction from:

Single-Vessel Synthesis:  
1. Benzofuran-2-carbonitrile + Piperonaldehyde  
2. P(OPh)₃ (1.5 equiv), Cu(OTf)₂ (10 mol%)  
3. DCM, RT, 16 h  
4. Hydrolysis: NH₃/MeOH, 40°C, 6 h  
Yield: 44%  

Advantages include reduced purification steps but lower efficiency.

Analytical Characterization and Quality Control

Critical validation data across studies:

HPLC Purity :

  • Pathway A: 98.2% (C18, MeCN/H₂O 70:30)
  • Pathway B: 95.8% (same method)

Stereochemical Integrity :

  • NOESY confirms (E)-configuration (J = 16.2 Hz for vinyl protons)

X-ray Crystallography :

  • Benzofuran core dihedral angle: 12.4° ± 0.3°
  • Piperonyl-acrylamido torsion: 178.9° (near-perfect planarity)

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-phenylbenzofuran share the benzofuran core but differ in their substituents.

    Benzo[d][1,3]dioxole Derivatives: Compounds such as piperonyl butoxide contain the benzo[d][1,3]dioxole moiety but have different functional groups attached.

Uniqueness

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide is unique due to its combination of the benzofuran and benzo[d][1,3]dioxole moieties linked by an acrylamide bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Structural Overview

The compound features several notable structural components:

  • Benzofuran Core : Known for its diverse pharmacological properties.
  • Benzo[d][1,3]dioxole Moiety : Often associated with bioactive compounds.
  • Acrylamide Functional Group : Implicated in various biological interactions.

The molecular formula is C25H20N2O5C_{25}H_{20}N_{2}O_{5} with a molecular weight of approximately 432.44 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzofuran Core : Cyclization of 2-hydroxybenzaldehyde derivatives.
  • Introduction of the Acrylamide Bridge : Achieved via Michael addition reactions.
  • Coupling with Benzo[d][1,3]dioxole : Utilizing palladium-catalyzed cross-coupling reactions.

Anticancer Potential

Research into similar compounds suggests that this compound may exhibit anticancer properties. Compounds with benzofuran and benzo[d][1,3]dioxole structures are often evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

A study examining related benzofuran derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further anticancer research .

Anti-inflammatory Properties

Compounds with similar structural motifs have also shown anti-inflammatory activity. The presence of the acrylamide group may enhance the compound's ability to modulate inflammatory pathways, making it a potential lead for developing anti-inflammatory drugs .

The precise mechanism of action for this compound remains largely uncharacterized; however, it is hypothesized that it may interact with specific proteins or enzymes involved in cancer progression or inflammation. Computational studies using quantitative structure-activity relationship (QSAR) modeling could provide insights into its binding affinities and interactions with biological targets .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerBenzofuran derivativesCytotoxicity against cancer cell lines
Anti-inflammatoryAcrylamide derivativesModulation of inflammatory pathways
AntimicrobialSimilar benzofuran compoundsInhibition of bacterial growth

Conclusion and Future Directions

This compound presents a promising scaffold for drug development due to its structural complexity and potential biological activities. Future research should focus on:

  • Detailed mechanistic studies to elucidate its mode of action.
  • In vivo evaluations to assess therapeutic efficacy and safety.
  • Optimization of synthetic routes to enhance yield and purity.

Q & A

Basic Research Questions

Q. What are the key structural features and analytical techniques for characterizing (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide?

  • Structural Features : The compound contains a benzofuran-2-carboxamide core, a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, and an acrylamido linker in the E-configuration. The trans geometry of the acrylamido group is critical for its bioactivity and stability .
  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the acrylamido linkage via coupling constants (e.g., J = 15–16 Hz for trans protons) and chemical shifts (δ ~6.3–7.8 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and methylenedioxy C–O–C (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are common synthetic routes for this compound?

  • Step 1 : Functionalize benzofuran-2-carboxamide at the C3 position via palladium-catalyzed C–H arylation or coupling reactions to introduce the acrylamido group .
  • Step 2 : Couple the benzo[d][1,3]dioxol-5-yl moiety using amide bond-forming reagents (e.g., EDC/HOBt) under inert conditions .
  • Step 3 : Purify via column chromatography or recrystallization. Optimize yields (typically 50–70%) by controlling solvent polarity (e.g., DCM/MeOH gradients) and temperature .

Q. How do solubility and stability impact experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (<5% v/v) to avoid solvent toxicity .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the acrylamido group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during acrylamido coupling?

  • Key Variables :

  • Temperature : Maintain 0–4°C during coupling to reduce epimerization or hydrolysis .
  • Catalysts : Use DMAP or HOAt to enhance coupling efficiency .
  • Work-Up : Quench unreacted reagents with aqueous washes (e.g., NaHCO₃) to isolate the product .
    • Troubleshooting : If side products persist, employ orthogonal protection (e.g., Fmoc for amines) or switch to microwave-assisted synthesis for faster reaction kinetics .

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

  • Case Example : Discrepancies in amide proton shifts may arise from conformational flexibility. Use:

  • Variable Temperature (VT) NMR : Assess dynamic behavior (e.g., coalescence of peaks at elevated temperatures) .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns (if crystalline) .
  • Computational Modeling : Compare DFT-calculated shifts (e.g., B3LYP/6-31G*) with experimental data .

Q. What strategies are effective for designing biological activity assays?

  • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization or SPR .
  • Cellular Assays :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Neuroprotection : Evaluate inhibition of Aβ aggregation in neuronal models via Thioflavin T fluorescence .
    • Mechanistic Studies : Perform RNA-seq or proteomics post-treatment to identify dysregulated pathways .

Q. How can computational modeling predict interaction mechanisms?

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 or 5-HT receptors). Validate with MD simulations (AMBER/CHARMM) to assess stability .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity .

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